

Discovery and natural occurrence of Cholan-24-amide

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Compound of Interest

Compound Name: *Cholan-24-amide*

CAS No.: 26665-96-3

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An In-Depth Technical Guide to **Cholan-24-amide**: Synthesis, Occurrence, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of **Cholan-24-amide**, a representative simple amide of the core C24 bile acid skeleton. While not a widely documented naturally occurring compound, its structure serves as a fundamental model for understanding the broader class of bile acid amides, which are crucial in digestive physiology and as signaling molecules. This document details the synthetic routes to **Cholan-24-amide**, explores its potential, though likely limited, natural occurrence in the context of gut microbiome metabolism, and provides detailed, field-proven protocols for its extraction, identification, and quantification using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide is intended for researchers, scientists, and drug development professionals investigating bile acid metabolism, gut-liver axis signaling, and the development of novel therapeutic agents based on bile acid scaffolds.

Introduction: The Context of Bile Acids and Their Amides

Bile acids are C₂₄ steroidal carboxylic acids synthesized in the liver from cholesterol[1][2]. The primary bile acids in humans, cholic acid and chenodeoxycholic acid, are characterized by a steroid nucleus with a side chain terminating in a carboxylic acid group. Before secretion into bile, the liver conjugates these primary bile acids, forming an amide bond between the C-24 carboxyl group and an amino acid, typically glycine or taurine[1]. These conjugated bile salts are more amphipathic and efficient at emulsifying dietary fats for digestion[1][3].

In the intestine, gut bacteria can deconjugate these bile salts via bile salt hydrolase (BSH) enzymes, releasing the unconjugated bile acid and the free amino acid[3][4][5][6]. These bacteria can also perform further modifications to create secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA)[3][7]. **Cholan-24-amide** represents the simplest form of a bile acid amide, where the C-24 carboxyl group is converted to a primary amide (-CONH₂). While the natural occurrence of such simple amides is not well-established, their synthesis and study provide valuable insights into the structure-activity relationships of more complex bile acid derivatives.

Synthesis of Cholan-24-amide and Related Structures

The synthesis of simple bile acid amides like **Cholan-24-amide** is not commonly performed for direct biological studies but is a fundamental chemical transformation. The general approach involves the activation of the C-24 carboxylic acid of a bile acid, followed by reaction with an amine source.

Rationale for Synthetic Strategy

Direct amidation of a carboxylic acid with ammonia is generally inefficient and requires harsh conditions. Therefore, a two-step approach is standard practice in organic synthesis. First, the carboxylic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an activated ester. This electrophilic intermediate then readily reacts with an amine nucleophile to form the stable amide bond. This strategy is widely applicable to various bile acids, allowing for

the creation of a library of amide derivatives for structure-activity relationship (SAR) studies[8][9].

Detailed Synthetic Protocol

The following protocol describes a general method for synthesizing a simple bile acid amide from a protected bile acid, such as lithocholic acid (a simple 3 α -hydroxy-5 β -cholan-24-oic acid).

Step 1: Hydroxyl Group Protection (Optional but Recommended)

- Rationale: The hydroxyl groups on the steroid nucleus can interfere with the acylation step. Protection, for instance as formate esters, ensures chemoselectivity[8][10].
- Dissolve the starting bile acid (e.g., lithocholic acid) in formic acid.
- Heat the mixture gently (e.g., 50-60 °C) for 2-4 hours until thin-layer chromatography (TLC) indicates complete conversion to the formyloxy derivative.
- Remove the excess formic acid under reduced pressure.

Step 2: Acyl Chloride Formation

- Rationale: The acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with amines[8][9].
- Dissolve the dried formyloxy bile acid from Step 1 in an anhydrous, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution in an ice bath (0 °C).
- Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise (typically 1.1 to 1.5 equivalents).
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
- Remove the solvent and excess reagent under reduced pressure to yield the crude formyloxy acid chloride.

Step 3: Amidation

- Rationale: The final step involves the reaction of the activated acyl chloride with an ammonia source to form the primary amide[8].
- Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM).
- Cool the solution to 0 °C.
- Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol) dropwise.
- Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
- Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected amide.

Step 4: Deprotection

- Rationale: Removal of the protecting groups to yield the final product.
- Dissolve the crude protected amide in a solvent mixture such as methanol/water.
- Add a base like sodium hydroxide or potassium carbonate and stir at room temperature until deprotection is complete.
- Neutralize the mixture and extract the final product.
- Purify the final **Cholan-24-amide** derivative using column chromatography on silica gel.

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Natural Occurrence and Biosynthesis

The primary pathway for bile acid modification in the human body is conjugation with taurine or glycine. The existence of simple, primary amides like **Cholan-24-amide** as natural metabolites is not well-documented in mammalian systems. However, the vast metabolic capacity of the gut microbiome presents a plausible, albeit likely minor, pathway for their formation.

Gut bacteria are known to possess a wide array of enzymes capable of modifying bile acids. The key enzymes are bile salt hydrolases (BSHs), which deconjugate host-synthesized bile amides[5][6]. Recent research has uncovered that BSHs can also possess reverse, or N-acyl transferase, activity, creating novel bacterially-conjugated bile acid amidates (BBAAs) by linking bile acids to different amino acids[5][6]. It is theoretically possible that under specific conditions, ammonia present in the gut lumen could serve as a substrate for a similar enzymatic reaction, leading to the formation of **Cholan-24-amide**. However, this remains speculative and has not been demonstrated. The predominant metabolic fate of bile acids in the gut remains deconjugation followed by dehydroxylation[3][4].

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Analytical Methodologies for Detection and Quantification

The analysis of bile acids in biological matrices is challenging due to their structural similarity and wide range of concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification[11][12][13][14].

Sample Preparation and Extraction

- Rationale: The goal of sample preparation is to isolate the bile acids from the complex biological matrix (e.g., plasma, feces, tissue), remove interfering substances like proteins and phospholipids, and concentrate the analytes for sensitive detection.
- Protocol for Serum/Plasma:
 - To 50 μL of serum or plasma, add 10 μL of an internal standard working solution (a mixture of stable isotope-labeled bile acids).

- Add 150 μ L of ice-cold methanol or acetonitrile to precipitate proteins[11][12].
- Vortex vigorously for 1 minute.
- Incubate at -20 °C for 20 minutes to enhance protein precipitation.
- Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4 °C[12].
- Carefully transfer the supernatant to a new tube.
- For high sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 μ L) of the initial mobile phase (e.g., 50:50 methanol:water)[12][13].
- Centrifuge again to pellet any remaining particulates and transfer the final supernatant to an LC-MS vial.

LC-MS/MS Instrumentation and Conditions

- Rationale: Chromatographic separation is crucial to resolve isomeric bile acids, while tandem mass spectrometry provides the specificity and sensitivity for accurate quantification. A reversed-phase C18 column is commonly used, and detection is typically performed in negative ion mode due to the acidic nature of most bile acids.
- Typical LC-MS/MS Parameters:

Parameter	Recommended Setting	Rationale
LC Column	Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, <2 μm particle size)	Provides good separation for hydrophobic steroid structures[11][13].
Mobile Phase A	Water with 0.1% Formic Acid or ~5 mM Ammonium Acetate	Acid or buffer modifies ionization and improves peak shape.
Mobile Phase B	Acetonitrile/Methanol mixture with 0.1% Formic Acid	Strong organic solvents for eluting bile acids from the column[11][12].
Flow Rate	0.3 - 0.5 mL/min	Typical for analytical scale columns to ensure sharp peaks.
Column Temp.	40 - 55 °C	Higher temperature reduces viscosity and can improve peak shape and separation[11][13].
Ionization Mode	Electrospray Ionization (ESI), Negative Mode	Bile acids readily deprotonate to form [M-H] ⁻ ions.
MS Analysis	Multiple Reaction Monitoring (MRM)	Provides highest specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

- MRM Transition for **Cholan-24-amide**:
 - To develop an MRM method for a novel compound like **Cholan-24-amide**, one would first determine its precursor ion (the [M-H]⁻ ion) via a full scan or selected ion monitoring (SIM).
 - Next, the precursor ion is fragmented in the collision cell, and the most stable and abundant product ions are identified.

- For **Cholan-24-amide** (assuming a parent cholanic acid skeleton like lithocholic acid, MW = 376.58 g/mol , amide MW = 375.59 g/mol), the precursor ion $[M-H]^-$ would be m/z 374.6. The product ions would likely correspond to neutral losses (e.g., loss of H₂O) or fragmentation of the steroid ring. A hypothetical transition could be 374.6 → 356.6 (loss of water).

Biological Activity and Potential Applications

While simple amides like **Cholan-24-amide** are not known to be major signaling molecules, the broader class of bile acid amides exhibits significant biological activity.

- **Antimicrobial Properties:** Modifications of the C-24 carboxyl group, including amidation, can lead to compounds with antimicrobial activity against various bacterial and fungal strains[3].
- **FXR and TGR5 Receptor Modulation:** Bile acids are ligands for nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like TGR5, which regulate glucose, lipid, and energy metabolism[1]. Synthetic amides and other derivatives are being actively explored as selective modulators of these receptors for treating metabolic and liver diseases.
- **Drug Delivery:** The bile acid scaffold is recognized by transporters in the liver and intestine, making it an attractive moiety for targeted drug delivery.

The study of **Cholan-24-amide** and its derivatives could therefore be valuable in drug discovery, providing a simple, uncharged analogue to compare against the activities of naturally occurring charged bile acids.

Future Research Directions

- **Systematic Screening for Natural Occurrence:** Employing sensitive LC-MS/MS methods to screen human and animal fecal and tissue samples to definitively determine if **Cholan-24-amide** or similar simple amides are produced in vivo.
- **Enzymatic Synthesis:** Investigating the substrate promiscuity of bacterial BSH enzymes to see if they can utilize ammonia to synthesize simple amides.
- **Pharmacological Profiling:** Synthesizing a panel of simple bile acid amides and testing their activity on key receptors like FXR and TGR5 to understand the role of the C-24 moiety in

receptor binding and activation.

- Structure-Activity Relationship (SAR) Studies: Using **Cholan-24-amide** as a base structure to develop novel therapeutic agents with enhanced receptor selectivity or improved pharmacokinetic properties.

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